molecular formula C20H21N3O2S2 B295209 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide

2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide

Cat. No. B295209
M. Wt: 399.5 g/mol
InChI Key: OJHHEQFCXBZCRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidine derivatives. This compound has attracted attention from the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting the activity of enzymes involved in various cellular processes, such as DNA synthesis, protein synthesis, and cell division. It has also been proposed that this compound may interact with specific receptors in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects
2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide has been shown to exert a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, this compound has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide in lab experiments is its potent biological activity. This compound has been shown to exhibit significant antitumor, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the development of new therapeutic agents. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide. One potential direction is the investigation of its potential use as a therapeutic agent for the treatment of cancer, inflammation, and bacterial infections. Another direction is the development of new analogs of this compound with improved potency and solubility. Furthermore, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with allyl isothiocyanate in the presence of triethylamine, followed by the reaction of the resulting product with 2,3-dimethylphenylacetyl chloride in the presence of triethylamine and N,N-dimethylformamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess antitumor, anti-inflammatory, and antimicrobial activities. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and bacterial infections.

properties

Molecular Formula

C20H21N3O2S2

Molecular Weight

399.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H21N3O2S2/c1-5-9-23-19(25)15-10-13(3)27-18(15)22-20(23)26-11-17(24)21-16-8-6-7-12(2)14(16)4/h5-8,10H,1,9,11H2,2-4H3,(H,21,24)

InChI Key

OJHHEQFCXBZCRL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C=C(S3)C)C(=O)N2CC=C)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C=C(S3)C)C(=O)N2CC=C)C

Origin of Product

United States

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